Cas no 952967-70-3 (N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}-4-(morpholine-4-sulfonyl)benzamide)

N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}-4-(morpholine-4-sulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}-4-(morpholine-4-sulfonyl)benzamide
- N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
- N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
- F2493-0488
- N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide
- AKOS024651683
- 952967-70-3
- Benzamide, N-[[5-(4-fluorophenyl)-3-isoxazolyl]methyl]-4-(4-morpholinylsulfonyl)-
-
- Inchi: 1S/C21H20FN3O5S/c22-17-5-1-15(2-6-17)20-13-18(24-30-20)14-23-21(26)16-3-7-19(8-4-16)31(27,28)25-9-11-29-12-10-25/h1-8,13H,9-12,14H2,(H,23,26)
- InChI Key: SSCQEFISJDWRHE-UHFFFAOYSA-N
- SMILES: C(NCC1C=C(C2=CC=C(F)C=C2)ON=1)(=O)C1=CC=C(S(N2CCOCC2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 445.11077008g/mol
- Monoisotopic Mass: 445.11077008g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 696
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 110Ų
- XLogP3: 1.7
Experimental Properties
- Density: 1.381±0.06 g/cm3(Predicted)
- pka: 12.21±0.46(Predicted)
N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}-4-(morpholine-4-sulfonyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2493-0488-10μmol |
N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide |
952967-70-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2493-0488-20μmol |
N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide |
952967-70-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2493-0488-50mg |
N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide |
952967-70-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2493-0488-5μmol |
N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide |
952967-70-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2493-0488-3mg |
N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide |
952967-70-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2493-0488-2μmol |
N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide |
952967-70-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2493-0488-1mg |
N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide |
952967-70-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2493-0488-10mg |
N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide |
952967-70-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2493-0488-15mg |
N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide |
952967-70-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2493-0488-20mg |
N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide |
952967-70-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}-4-(morpholine-4-sulfonyl)benzamide Related Literature
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
Additional information on N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}-4-(morpholine-4-sulfonyl)benzamide
Professional Introduction to N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}-4-(morpholine-4-sulfonyl)benzamide (CAS No. 952967-70-3)
N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}-4-(morpholine-4-sulfonyl)benzamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 952967-70-3, represents a novel class of molecules with potential applications in the treatment of various diseases. Its unique structural features, particularly the presence of a 4-fluorophenyl group and a 1,2-oxazol moiety, contribute to its distinct pharmacological properties. The introduction of a morpholine-4-sulfonyl group further enhances its biological activity, making it a subject of intense study in medicinal chemistry.
The development of this compound is rooted in the broader goal of creating more effective and targeted therapeutic agents. In recent years, there has been a growing interest in the design of molecules that can interact selectively with biological targets, thereby minimizing side effects and improving patient outcomes. The structural framework of N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}-4-(morpholine-4-sulfonyl)benzamide aligns well with these objectives, as it incorporates elements known to enhance binding affinity and metabolic stability.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that it may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, studies have suggested that the 4-fluorophenyl group can modulate the activity of enzymes such as kinases, which are often implicated in cancer and inflammatory diseases. The 1,2-oxazol ring, on the other hand, has been shown to improve solubility and bioavailability, which are critical factors for drug efficacy.
The incorporation of the morpholine-4-sulfonyl moiety adds another layer of complexity to the compound's pharmacological profile. Morpholine derivatives are well-known for their ability to enhance binding interactions due to their hydrogen bonding capabilities. This feature makes N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}-4-(morpholine-4-sulfonyl)benzamide a promising candidate for further investigation in drug discovery programs.
In recent years, advancements in computational chemistry and high-throughput screening have accelerated the process of identifying novel drug candidates. These technologies have enabled researchers to rapidly evaluate the potential of compounds like N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}-4-(morpholine-4-sulfonyl)benzamide in various disease models. Preliminary studies have shown encouraging results in vitro, suggesting that it may have therapeutic potential in areas such as oncology and immunology.
The synthesis of this compound presents several challenges due to its complex structure. However, modern synthetic methodologies have made it possible to construct such molecules with high precision and yield. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been employed to introduce the necessary functional groups while maintaining regioselectivity. These advances in synthetic chemistry are crucial for producing sufficient quantities of the compound for preclinical and clinical studies.
Evaluation of N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}-4-(morpholine-4-sulfonyl)benzamide will involve comprehensive characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods will provide detailed insights into its molecular structure and confirm its identity before proceeding with biological testing. Additionally, computational modeling will be used to predict its interactions with biological targets and optimize its pharmacokinetic properties.
The potential applications of this compound are vast and span multiple therapeutic areas. In oncology, for example, it may serve as a lead molecule for developing new anticancer agents that target specific pathways involved in tumor growth and progression. Similarly, in immunology, it could be explored for its ability to modulate immune responses in autoimmune diseases or infections. The versatility of its structure allows for modifications that can tailor its activity towards specific disease indications.
As research progresses, collaborations between academic institutions and pharmaceutical companies will be essential for translating laboratory findings into clinical reality. The development pipeline for N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}-4-(morpholine-4-sulfonyl)benzamide will depend on securing funding and regulatory approvals for further studies. These steps are critical for understanding its safety profile and therapeutic efficacy before it can be considered for human use.
The impact of this compound on future medicine cannot be overstated. By leveraging cutting-edge chemical biology techniques and interdisciplinary approaches, researchers aim to harness its potential to improve patient care worldwide. The journey from discovery to clinical application is long and arduous but holds immense promise for addressing some of the most pressing health challenges faced by society today.
952967-70-3 (N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}-4-(morpholine-4-sulfonyl)benzamide) Related Products
- 2166984-35-4(1-4-(2-aminoethyl)-1,3-thiazol-2-yl-2,2,2-trifluoroethan-1-ol)
- 724745-64-6(2-((3-Chlorophenyl)Amino)Nicotinonitrile)
- 920017-49-8(3-Pyridineacetic acid, 6-phenyl-)
- 1805037-70-0(2-(Chloromethyl)-4-cyano-3-(difluoromethyl)-6-(trifluoromethyl)pyridine)
- 1780699-83-3(Benzeneacetic acid, 3-chloro-4-fluoro-2-methyl-)
- 1055316-64-7(4-(trifluoroacetyl)phenylboronic acid)
- 251-43-4(Thieno[2,3-d]thiazole)
- 1214347-79-1(2,3-Difluoro-5-(pyridin-4-yl)phenol)
- 1019096-56-0(N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide)
- 1261928-96-4(Methyl 4-chloro-3-(3-chloro-4-hydroxyphenyl)benzoate)




